molecular formula C13H14F4N2O B11715909 2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide

2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide

Cat. No.: B11715909
M. Wt: 290.26 g/mol
InChI Key: GDSMJJCNVKNHJH-WDEREUQCSA-N
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Description

2,2,2-Trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is a chiral trifluoroacetamide derivative featuring a piperidine scaffold substituted with a 4-fluorophenyl group at the 4-position and a trifluoroacetyl moiety at the 3-position. Its stereochemistry, (3S,4S), is critical for its pharmacological and physicochemical properties.

The compound’s synthesis likely involves trifluoroacetylation of a (3S,4S)-4-(4-fluorophenyl)piperidin-3-amine intermediate, a common strategy for introducing the trifluoroacetamide group, as seen in similar compounds . Its molecular formula is inferred as C₁₃H₁₃F₄N₂O, with a molecular weight of 296.25 g/mol (exact mass may vary based on isotopic composition).

Properties

Molecular Formula

C13H14F4N2O

Molecular Weight

290.26 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C13H14F4N2O/c14-9-3-1-8(2-4-9)10-5-6-18-7-11(10)19-12(20)13(15,16)17/h1-4,10-11,18H,5-7H2,(H,19,20)/t10-,11+/m0/s1

InChI Key

GDSMJJCNVKNHJH-WDEREUQCSA-N

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from Amino Acids

The (3S,4S)-piperidine intermediate is accessible via asymmetric induction using L-aspartic acid derivatives. As demonstrated in Scheme 45 of search result, methyl (3S)-4-iodo-3-(trifluoroacetamido)butanoate undergoes allylation with 3-chloro-2-(chloromethyl)prop-1-ene, followed by radical-mediated cyclization using tri-n-butyltin hydride and AIBN. This method achieves the cis-3,4-disubstituted piperidine with 60% yield and >99% enantiomeric excess (ee).

Reaction Conditions:

  • Radical initiator: AIBN (1 mol%)

  • Reductant: Tri-n-butyltin hydride (1.2 equiv)

  • Temperature: 80°C, 12 hours

  • Work-up: Aqueous extraction and silica gel chromatography

Palladium-Catalyzed [3+3] Cycloaddition

Bambal and Kemmitt’s Pd-TMM (trimethylenemethane) strategy enables the construction of the piperidine ring via [3+3] cycloaddition between aziridines and TMM complexes. For example, enantiopure aziridine 27 reacts with Pd-TMM complex 29 to yield 5-methylenepiperidine 30 in 92% yield. Subsequent hydrogenation introduces the 4-fluorophenyl group via Suzuki-Miyaura coupling.

Trifluoroacetylation of the Piperidine Amine

Acylation with Trifluoroacetic Anhydride

The final step involves reacting the (3S,4S)-4-(4-fluorophenyl)piperidin-3-amine with trifluoroacetic anhydride (TFAA) in dichloromethane. Search result reports a 70% yield when using a 1:1.2 molar ratio of amine to TFAA, with triethylamine as a base to scavenge HCl.

Optimized Protocol:

  • Reagents: TFAA (1.2 equiv), Et₃N (2.0 equiv)

  • Solvent: CH₂Cl₂, 0°C → room temperature

  • Reaction Time: 4 hours

  • Work-up: Neutralization with NaHCO₃, extraction, and recrystallization

Enzymatic Resolution for Stereochemical Purity

To ensure the (3S,4S) configuration, lipase-mediated kinetic resolution is employed. Candida antarctica lipase B (CALB) selectively acetylates the undesired enantiomer, leaving the target amine unreacted. This method achieves 99% ee but requires additional steps to recover the catalyst.

Industrial-Scale Synthesis and Process Optimization

Catalytic Hydrogenolysis of Benzyl Protecting Groups

Large-scale production utilizes a benzyl-protected intermediate, as described in search result. Hydrogenolysis with 10% Pd/C in methanol under 50 psi H₂ at 25°C removes the benzyl group quantitatively. Key parameters include:

ParameterValue
Catalyst Loading5 wt% Pd/C
H₂ Pressure50 psi
Reaction Time48 hours
Yield95%

Crystallization and Polymorph Control

The final compound is isolated via anti-solvent crystallization using methanol/water (7:3). XRPD analysis confirms the preferred Form I polymorph, which exhibits superior stability under accelerated aging conditions (40°C/75% RH).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and scalability:

MethodYield (%)ee (%)ScalabilityReference
Radical Cyclization60>99Moderate
Pd-TMM Cycloaddition9299Low
Suzuki-Miyaura Coupling85N/AHigh
Enzymatic Resolution4599Low
Catalytic Hydrogenolysis95N/AHigh

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products.

Scientific Research Applications

2,2,2-Trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substitutions, stereochemistry, and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological/Toxicological Data Reference ID
2,2,2-Trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide (Target) C₁₃H₁₃F₄N₂O 296.25 (3S,4S)-piperidine, 4-(4-fluorophenyl), trifluoroacetamide No direct data; inferred stability from fluorinated analogs
2-[(3R,4S)-3-{[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(4-methoxybenzyl)acetamide C₂₆H₂₉FN₂O₃ 452.53 Piperidine with oxazole-fluorophenyl and 4-methoxybenzyl groups Not reported
N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide C₉H₁₃F₅N₂O 260.20 Piperidine-3-yl with trifluoroacetamide and difluoroethyl substitution No bioactivity data; noted for fluorinated backbone
(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide C₁₂H₁₀F₃N₃O₂ 301.22 Chiral oxadiazole-phenyl group linked to trifluoroacetamide Synthetic intermediate; no bioactivity reported
2,2,2-Trifluoro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide C₁₄H₁₇BF₃NO₃ 339.10 Boronic ester substituent for Suzuki coupling applications Used in cross-coupling reactions

Structural and Functional Differences

Substituent Effects: The target compound lacks heterocyclic appendages (e.g., oxazole in or oxadiazole in ), which may reduce steric hindrance and improve binding to flat aromatic pockets in biological targets. The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Similar chiral trifluoroacetamides show stereospecific activity in enzyme inhibition .

Toxicity data are also absent, though structurally related compounds like N-(4-(5-nitro-2-furyl)-2-thiazolyl)-2,2,2-trifluoroacetamide exhibit mutagenicity (e.g., 500 µg/L in Salmonella assays) .

Biological Activity

The compound 2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H16_{16}F4_{4}N2_{2}O2_{2}
  • Molecular Weight : 320.28 g/mol
  • CAS Number : 1969288-07-0

The structure features a piperidine ring substituted with fluorophenyl and trifluoroacetyl groups, which are critical for its biological activity.

Pharmacological Profile

  • Antiproliferative Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. Specifically, studies on related piperidine derivatives have shown promising results in inhibiting the growth of BRCA-deficient cancer cells through selective targeting of poly(ADP-ribose) polymerase (PARP) enzymes .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's . The activity against urease suggests potential applications in treating infections caused by urease-producing bacteria .
  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The compound’s structural analogs have demonstrated effective inhibition of bacterial growth, indicating its potential as an antibacterial agent .

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Enzymes : The compound's ability to bind to active sites of enzymes such as AChE suggests a competitive inhibition mechanism .
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the inhibition of DNA repair pathways involving PARP .

Study 1: Antiproliferative Effects

A study conducted on a series of piperidine derivatives demonstrated that the introduction of trifluoromethyl groups significantly enhanced antiproliferative activity in BRCA-deficient models. The study highlighted the structure-activity relationship (SAR) that supports the inclusion of trifluoromethyl and fluorophenyl groups for optimal activity .

Study 2: Enzyme Inhibition Assays

In vitro assays were performed to assess AChE inhibition using a standard protocol involving spectrophotometric measurement. The results indicated that compounds with similar piperidine structures showed IC50_{50} values significantly lower than those of established inhibitors, suggesting a robust inhibitory profile .

Study 3: Antibacterial Screening

A comprehensive antibacterial screening was conducted on various derivatives, including those structurally related to this compound. The findings revealed strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains .

Q & A

Basic: What are the recommended synthetic routes for 2,2,2-trifluoro-N-[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from chiral piperidine precursors. Key steps include:

  • Step 1: Preparation of the (3S,4S)-4-(4-fluorophenyl)piperidine scaffold via reductive amination or enantioselective catalysis to establish stereochemistry .
  • Step 2: Trifluoroacetylation using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) under inert conditions, followed by purification via column chromatography .
  • Optimization: Reaction temperatures (40–80°C), solvents (DMF, THF), and catalysts (e.g., Pd(OAc)₂ for coupling reactions) significantly impact yield and purity .

Table 1: Key Parameters for Synthesis Optimization

ParameterOptimal RangeImpactReference
Temperature40–80°CHigher temperatures accelerate coupling but may reduce enantiomeric purity
SolventDMF or THFPolar aprotic solvents enhance reaction efficiency
CatalystPd(OAc)₂Improves cross-coupling yields

Basic: Which spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton and carbon environments; the 4-fluorophenyl group shows distinct aromatic splitting (δ 7.1–7.4 ppm), while the piperidine protons appear as multiplet signals (δ 2.5–3.5 ppm) .
    • ¹⁹F NMR: Confirms the presence of trifluoromethyl (δ -60 to -70 ppm) and 4-fluorophenyl (δ -110 ppm) groups .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 345.1) .
  • HPLC: Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>98% ee) .

Basic: What preliminary biological assays are recommended for evaluating bioactivity?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based assays .
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can enantiomeric purity be enhanced during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen catalysts for asymmetric synthesis .
  • Chiral HPLC Monitoring: Employ Chiralpak IC columns to track enantiomeric ratios during intermediate steps .
  • Solvent Optimization: Low-polarity solvents (e.g., hexane:isopropanol) improve stereochemical outcomes in crystallization .

Advanced: How should conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell line variability, incubation times) .
  • Purity Validation: Re-test compounds with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
  • Target Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm specificity .

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Predict ADMET properties (e.g., logP, bioavailability) using Schrödinger’s QikProp .
  • Molecular Dynamics (MD): Simulate binding to targets (e.g., EGFR) with GROMACS to assess stability .
  • Docking Studies (AutoDock Vina): Analyze stereochemical influences on binding affinity .

Advanced: How is metabolic stability assessed in vitro?

Methodological Answer:

  • Liver Microsome Assays: Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite Identification: Use high-resolution MS/MS (e.g., Q-TOF) to detect oxidative (e.g., hydroxylation) or hydrolytic metabolites .

Advanced: What strategies validate the stereochemical assignment of the piperidine core?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., piperidine-hydrochloride salts) .
  • NOE (Nuclear Overhauser Effect) NMR: Confirm spatial proximity of protons in the (3S,4S) configuration .
  • Comparative CD Spectroscopy: Compare circular dichroism spectra with enantiomeric standards .

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